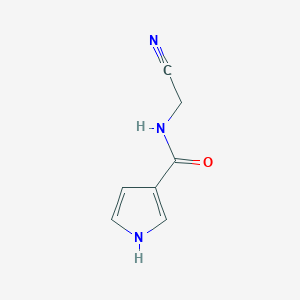

N-(cyanomethyl)-1H-pyrrole-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKJYXFFVBYXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for N Cyanomethyl 1h Pyrrole 3 Carboxamide

Established Synthetic Routes for Pyrrole-3-carboxamide Core Structures

The pyrrole-3-carboxamide scaffold is a common motif in numerous biologically active compounds. Its synthesis is typically achieved through two main stages: the formation of the pyrrole (B145914) ring itself and the subsequent functionalization with a carboxamide group at the C3 position.

Cyclization Reactions in Pyrrole Ring Formation

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this aromatic system.

Paal-Knorr Condensation: This is a widely used method for synthesizing substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. For the synthesis of a pyrrole-3-carboxamide precursor, a 1,4-dicarbonyl compound bearing an ester or a related functional group at the appropriate position would be required. The reaction is often accelerated by the addition of a weak acid like acetic acid. Microwave-assisted Paal-Knorr reactions have been shown to be efficient, leading to high yields of pyrrole products in shorter reaction times.

Zav'yalov Pyrrole Synthesis: This method offers another route to functionalized pyrroles and involves the acylative-cyclization-decarboxylation of enamino acids derived from 1,3-difunctional compounds. This synthesis has considerable scope for producing pyrroles with various functional groups. Mechanistic studies, including 13C-labelling experiments, have provided insight into the reaction pathways, confirming that the carboxyl function in the starting material is not incorporated into the final product. Evidence suggests the involvement of a 1,3-oxazolium-5-olate (münchnone) intermediate in certain cases.

Other classical methods for pyrrole synthesis include the Hantzsch and Knorr pyrrole syntheses, which also provide access to diversely substituted pyrrole derivatives.

Strategies for Carboxamide Functionalization on the Pyrrole Ring

Once the pyrrole ring with a suitable precursor group at the C3 position (such as a carboxylic acid or ester) is formed, the carboxamide can be introduced.

A common approach involves the conversion of a pyrrole-3-carboxylic acid to its corresponding amide. This can be achieved through standard peptide coupling reactions, where the carboxylic acid is activated with a coupling agent (e.g., carbodiimides) and then reacted with an appropriate amine. Alternatively, the pyrrole-3-carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with an amine to form the desired carboxamide.

Continuous flow synthesis methods have been developed for the efficient production of pyrrole-3-carboxamides. These methods allow for the synthesis of pyrrole-3-carboxylic acids from commercially available starting materials, which can then be directly converted to the corresponding amides in a continuous process without the need for isolating intermediates. This approach is particularly beneficial for the rapid generation of compound libraries.

Another strategy utilizes 2-(trichloroacetyl)pyrroles as pyrrole acid chloride equivalents. The trichloromethyl group acts as a good leaving group, facilitating the smooth formation of the amide bond, even in the presence of sensitive functional groups.

| Method | Description | Key Intermediates/Reagents | Advantages |

| Paal-Knorr Condensation | Condensation of a 1,4-dicarbonyl compound with an amine. | 1,4-dicarbonyl compounds, primary amines, weak acid catalyst. | General and widely applicable. |

| Zav'yalov Pyrrole Synthesis | Acylative-cyclization-decarboxylation of enamino acids. | Enamino acids, acetic anhydride. | Access to highly functionalized pyrroles. |

| Carboxylic Acid Activation | Conversion of pyrrole-3-carboxylic acid to an amide. | Pyrrole-3-carboxylic acid, coupling agents, amine. | Standard and reliable method. |

| Continuous Flow Synthesis | Integrated multi-step synthesis in a microreactor. | tert-butyl acetoacetates, amines, 2-bromoketones. | High efficiency, rapid synthesis. |

| Trichloroacetylpyrrole Method | Use of 2-(trichloroacetyl)pyrroles as acylating agents. | 2-(trichloroacetyl)pyrroles, amine. | Good for sensitive substrates. |

Introduction of the N-Cyanomethyl Moiety

With the pyrrole-3-carboxamide core in hand, the final step is the introduction of the cyanomethyl (-CH₂CN) group onto the pyrrole nitrogen. This transformation can be achieved through several synthetic strategies, ranging from classical nucleophilic substitution to modern catalytic methods.

Direct N-Alkylation and Cyanomethylation Approaches

The most straightforward method for introducing the N-cyanomethyl group is through direct N-alkylation of the pre-formed pyrrole-3-carboxamide. This typically involves the reaction of the pyrrole nitrogen, acting as a nucleophile, with a cyanomethyl electrophile.

This reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and lithium bis(trimethylsilyl)amide (LiHMDS). The electrophilic cyanomethylating agent is typically a haloacetonitrile, such as chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF). However, these traditional SN2-type reactions can be sluggish and may require harsh conditions or a second addition of base and alkyl halide to proceed to completion.

Multicomponent Reactions Incorporating Cyanomethyl Precursors

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. Several MCRs can be adapted to produce N-substituted pyrroles, including those with a cyanomethyl group.

One such powerful MCR is the Ugi four-component reaction (U-4CR) . The classical Ugi reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. To synthesize a structure related to N-(cyanomethyl)-1H-pyrrole-3-carboxamide, one could envision using a pyrrole-3-carboxylic acid as the acid component, an amine, an aldehyde, and a cyanomethyl-containing isocyanide. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylate in a concerted or stepwise manner, followed by an irreversible Mumm rearrangement to yield the final product. The versatility of the Ugi reaction allows for the rapid generation of a library of compounds by varying each of the four components.

Another approach involves a one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine, which can yield N-substituted 3-cyanopyrroles. While this provides a different substitution pattern, it highlights the utility of MCRs in constructing functionalized pyrroles.

| Reaction | Components | Product Type | Key Features |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl amide derivatives | High atom economy, convergent, rapid library synthesis. |

| Three-Component Pyrrole Synthesis | α-Hydroxyketone, Oxoacetonitrile, Primary Amine | N-substituted 3-cyanopyrroles | One-pot, high atom efficiency, water as the only byproduct. |

Photoredox Catalysis in Cyanomethyl Group Introduction

Visible-light photoredox catalysis has emerged as a powerful and green technology in organic synthesis, enabling the formation of chemical bonds under mild conditions. This methodology can be applied to the introduction of cyanomethyl groups onto heterocyclic compounds.

The general principle involves the use of a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process. This can generate a cyanomethyl radical from a suitable precursor like bromoacetonitrile. This highly reactive radical can then engage in a reaction with the pyrrole heterocycle.

For the N-cyanomethylation of pyrrole-3-carboxamide, a photoredox-mediated approach could proceed via a halogen-atom transfer (XAT) from a haloacetonitrile to a photogenerated radical, or through a reductive pathway where the excited photocatalyst reduces the haloacetonitrile to generate the cyanomethyl radical. This radical could then be trapped by a pyrrolyl anion or engage in a radical-radical cross-coupling. Metallaphotoredox catalysis, combining a photocatalyst with a transition metal like copper, provides a versatile platform for N-alkylation reactions, including the use of challenging alkyl halides. This dual catalytic system can effectively bypass the high activation barriers associated with traditional SN2 or SN1 reactions.

Recent advancements have demonstrated the cyanomethylation of various N-heterocycles using heterogeneous photocatalysts, such as potassium-modified carbon nitride (CN-K), which offers the advantage of being recyclable. These methods often employ a radical initiator and can be used to construct a diverse array of nitrogen-containing heterocyclic compounds.

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed Mechanistic Investigations of Key Synthetic Steps

Information regarding detailed mechanistic investigations for the synthesis of this compound is not available in the public domain.

Role of Catalysis and Reaction Conditions in Yield and Selectivity

Specific data on the role of catalysis and the effect of reaction conditions on the yield and selectivity for the synthesis of this compound are not documented in publicly accessible scientific literature.

Development of Novel and Efficient Synthetic Protocols

There are no published novel or efficient synthetic protocols specifically for this compound.

Advanced Analytical and Structural Characterization Methodologies for N Cyanomethyl 1h Pyrrole 3 Carboxamide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the N-(cyanomethyl)-1H-pyrrole-3-carboxamide molecule can be determined.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton are expected. The pyrrole (B145914) ring protons at positions 2, 4, and 5 would appear as characteristic multiplets in the aromatic region. The chemical shift of the N-H proton of the pyrrole ring can be observed as a broad singlet, with its position often dependent on solvent and concentration. researchgate.net Similarly, the amide (CONH) proton would present as a triplet, due to coupling with the adjacent methylene (CH₂) protons. The methylene protons of the cyanomethyl group are expected to appear as a doublet, resulting from coupling with the amide proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Separate resonances would be observed for the three distinct pyrrole ring carbons, the carboxamide carbonyl carbon, the methylene carbon, and the nitrile carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon is typically observed significantly downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for similar structural motifs.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrrole NH | ¹H | 11.0 - 13.0 | broad singlet | - |

| Pyrrole H2 | ¹H | ~7.2 | multiplet | J(H2,H4), J(H2,H5) |

| Pyrrole H4 | ¹H | ~6.8 | multiplet | J(H4,H2), J(H4,H5) |

| Pyrrole H5 | ¹H | ~6.2 | multiplet | J(H5,H2), J(H5,H4) |

| Amide NH | ¹H | ~8.0 | triplet | J(NH,CH₂) |

| Methylene CH₂ | ¹H | ~4.3 | doublet | J(CH₂,NH) |

| Pyrrole C2 | ¹³C | ~125 | - | - |

| Pyrrole C3 | ¹³C | ~115 | - | - |

| Pyrrole C4 | ¹³C | ~110 | - | - |

| Pyrrole C5 | ¹³C | ~118 | - | - |

| Carbonyl C=O | ¹³C | ~165 | - | - |

| Methylene CH₂ | ¹³C | ~30 | - | - |

| Nitrile CN | ¹³C | ~117 | - | - |

Mass Spectrometric Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is crucial for validating the molecular formula of this compound.

For this compound (C₇H₇N₃O), HRMS would provide a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which should match the calculated theoretical value (150.0662 Da). This precise measurement confirms the elemental composition and rules out other potential formulas.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. wikipedia.org The analysis of these fragments provides valuable structural information, confirming the connectivity of the different functional groups. chemguide.co.uk For this compound, key fragmentation events would likely include:

α-cleavage: Cleavage of the bond between the carbonyl group and the pyrrole ring.

Amide Bond Cleavage: Fragmentation at the C-N bond of the amide, leading to the formation of ions corresponding to the pyrrole-3-carbonyl moiety and the cyanomethylamine moiety.

Loss of the Cyanomethyl Group: Cleavage resulting in the loss of ·CH₂CN.

Pyrrole Ring Fragmentation: Characteristic breakdown of the pyrrole ring structure. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₇H₈N₃O⁺ | 150.0662 | Protonated Molecular Ion |

| [M-CH₂CN+H]⁺ | C₅H₅N₂O⁺ | 109.0396 | Loss of cyanomethyl radical and protonation |

| [C₄H₄N-CO]⁺ | C₅H₄NO⁺ | 94.0287 | Ion from amide bond cleavage |

| [C₄H₅N]⁺ | C₄H₅N⁺ | 67.0417 | Pyrrole ring fragment |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR and MS provide data on connectivity and composition, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For this compound, a successful crystallographic analysis would confirm the planarity of the pyrrole ring and provide exact geometric parameters for the entire molecule. A key aspect of the analysis would be the study of intermolecular interactions in the crystal lattice. Hydrogen bonding is expected to be a dominant feature, likely involving the pyrrole N-H group and the amide N-H group as donors, and the amide carbonyl oxygen and the nitrile nitrogen as acceptors. These interactions dictate the molecular packing and influence the macroscopic properties of the solid material. The crystal structure of a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, has been previously determined, providing a reference for the type of structural data that can be obtained. ijcce.ac.ir

Table 3: Key Molecular Parameters Determined by X-ray Crystallography for this compound (Note: These are the types of parameters that would be determined, not experimental values.)

| Parameter Type | Examples | Significance |

| Bond Lengths | C=O, C-N (amide), C-C (ring), C≡N | Confirms bonding order and reveals electronic effects. |

| Bond Angles | O=C-N, C-N-C, Angles within the pyrrole ring | Defines the geometry and steric environment around each atom. |

| Torsion Angles | C4-C3-C(O)-N, C3-C(O)-N-C(H₂) | Describes the conformation of the carboxamide side chain relative to the pyrrole ring. |

| Intermolecular Interactions | N-H···O (amide), N-H···N (nitrile) hydrogen bonds | Reveals the supramolecular assembly and crystal packing. |

| Crystal System/Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry and unit cell of the crystal lattice. |

Computational Chemistry and Theoretical Investigations of N Cyanomethyl 1h Pyrrole 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and spectral properties of organic compounds. nih.gov For N-(cyanomethyl)-1H-pyrrole-3-carboxamide, DFT calculations can be employed to determine its most stable three-dimensional conformation.

The conformational analysis involves optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. This is achieved by exploring the potential energy surface of the molecule, which is a function of its atomic coordinates. The lowest point on this surface corresponds to the most stable conformation. For a molecule like this compound, key dihedral angles, such as those around the carboxamide group and the bond connecting it to the pyrrole (B145914) ring, are systematically varied to identify conformational isomers and their relative stabilities. A hybrid B3LYP version of Density Functional Theory is a common approach for such geometry optimizations. researchgate.net

The stability of different conformers is compared based on their calculated total electronic energies. Lower energy values indicate greater stability. The results of a DFT conformational analysis for this compound would typically be presented in a table summarizing the relative energies of the identified stable conformers.

Table 1: Theoretical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (syn-periplanar) | 2.5 |

| B | 180° (anti-periplanar) | 0.0 |

Note: This table is illustrative of typical DFT results for conformational analysis. The values represent the energy of each conformer relative to the most stable one.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. pku.edu.cnyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnyoutube.comlibretexts.orgnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial parameters for determining a molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can provide the energies of these frontier orbitals.

The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, if the HOMO is localized on the pyrrole ring, this region would be susceptible to electrophilic attack. Conversely, if the LUMO is concentrated on the cyanomethyl or carboxamide groups, these sites would be prone to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table presents typical energy values obtained from DFT calculations for an organic molecule of this type.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of varying potential.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.netresearchgate.net These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow colors denote areas of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen atom of the cyano group, indicating these as potential sites for electrophilic interaction. Positive potential (blue) might be observed around the hydrogen atoms, particularly the N-H of the pyrrole ring and the amide N-H.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles change. This allows for the exploration of the conformational space of a molecule and the generation of a conformational ensemble, which is a collection of the different three-dimensional structures the molecule can adopt. nih.govbiorxiv.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and allowing it to move and change its shape over a period of nanoseconds. nih.gov The resulting trajectory would provide a detailed picture of the molecule's flexibility and the different conformations it can access at a given temperature. Analysis of this ensemble can reveal the most populated conformational states and the transitions between them.

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups, arranged in a specific geometry. dovepress.com

Ligand-Based Pharmacophore Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their biological activity. For this compound, if a series of related compounds with known activity were available, this method could be used to develop a pharmacophore model that captures the key interaction features.

Structure-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. The pharmacophore model is derived from the interactions observed between the target and a known ligand in the experimental structure. If this compound were to be studied in the context of a specific protein target, this approach would involve identifying the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the molecule and the protein's active site to create a pharmacophore model.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Location on the Molecule |

|---|---|

| Hydrogen Bond Donor | N-H of the pyrrole ring, N-H of the amide |

| Hydrogen Bond Acceptor | C=O of the amide, N of the cyano group |

This table outlines the potential interaction points of the molecule that would be considered in developing a pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Three-dimensional QSAR (3D-QSAR) extends this by considering the three-dimensional properties of molecules. These models are instrumental in predicting the activity of novel compounds and in understanding the structural requirements for biological activity. For derivatives of this compound, 3D-QSAR studies are crucial for identifying key structural features that influence their therapeutic potential.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. In the context of this compound derivatives, CoMFA can be employed to understand how modifications to the molecular structure impact its interaction with a biological target.

A hypothetical CoMFA study on a series of this compound analogs might involve aligning the molecules on a common scaffold and calculating their steric and electrostatic interaction energies with a probe atom on a 3D grid. The resulting data can be analyzed using partial least squares (PLS) to generate a QSAR model. The model's predictive power is assessed by its cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²). A robust CoMFA model would have a q² > 0.5 and an r² > 0.6.

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties of the molecule would likely lead to an increase or decrease in biological activity. For instance, a contour map might indicate that bulky substituents are favored in one region (green contours for sterically favorable areas) while electronegative groups are preferred in another (blue contours for electrostatically favorable areas for positive charges). This information is invaluable for the rational design of new, more potent derivatives.

Table 1: Illustrative CoMFA Model Statistics for this compound Derivatives

| Parameter | Value | Description |

| q² | 0.685 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.940 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| Steric Field Contribution | 55% | The percentage contribution of steric fields to the overall model. |

| Electrostatic Field Contribution | 45% | The percentage contribution of electrostatic fields to the overall model. |

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the molecular features that are important for biological activity.

In a CoMSIA study of this compound derivatives, the analysis would generate contour maps for each of the five fields. For example, yellow contours might indicate regions where hydrophobic groups enhance activity, while cyan contours suggest where hydrophilic groups are beneficial. Similarly, magenta and red contours would highlight favorable regions for hydrogen bond acceptors and donors, respectively. By examining these maps, medicinal chemists can gain a comprehensive understanding of the structure-activity relationship and design new molecules with improved properties.

Table 2: Illustrative CoMSIA Field Contributions for this compound Derivatives

| Descriptor Field | Favorable Contribution | Unfavorable Contribution |

| Steric | 20% | 15% |

| Electrostatic | 18% | 12% |

| Hydrophobic | 25% | 10% |

| H-Bond Donor | 10% | 5% |

| H-Bond Acceptor | 15% | 8% |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used to assess these properties early in the drug discovery process, helping to identify and eliminate compounds with poor pharmacokinetic profiles.

For this compound, computational tools can predict various ADME parameters. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, good oral absorption is often associated with adherence to Lipinski's "Rule of Five".

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption. |

| logP | 1.5 - 2.5 | Optimal lipophilicity for cell membrane permeability. |

| H-Bond Donors | 2 | Within the acceptable range for good absorption. |

| H-Bond Acceptors | 4 | Within the acceptable range for good absorption. |

| Polar Surface Area (PSA) | < 90 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Human Intestinal Absorption | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Moderate | May have the potential to act on central nervous system targets. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this metabolic enzyme. |

Computational Approaches to Reaction Mechanism and Synthetic Pathway Optimization

Computational chemistry can also be a powerful tool for understanding and optimizing the synthesis of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.

For the synthesis of the cyanomethyl moiety, computational studies can elucidate the mechanism of cyanomethylation reactions. For example, in a metal-free cyanomethylation, DFT calculations can help to understand the role of radical initiators and the energetics of each step, such as the abstraction of a hydrogen atom from acetonitrile to form the cyanomethyl radical, followed by its addition to a precursor molecule. scispace.com

By understanding the reaction mechanism at a molecular level, chemists can identify potential bottlenecks in the synthesis and devise strategies to improve reaction yields and selectivity. This can involve optimizing reaction conditions such as temperature, solvent, and catalyst, or even designing alternative synthetic routes with more favorable thermodynamics and kinetics.

Structure Activity Relationship Sar Studies of N Cyanomethyl 1h Pyrrole 3 Carboxamide Derivatives

Rational Design and Synthesis of N-(cyanomethyl)-1H-pyrrole-3-carboxamide Analogues

The rational design of this compound analogues is often guided by the structure of a known ligand or the active site of a biological target. Computational modeling and structure-based design are pivotal in identifying key pharmacophoric features necessary for molecular recognition. For instance, in the design of enzyme inhibitors, the pyrrole-3-carboxamide core may serve as a central scaffold to which various substituents are appended to optimize interactions with specific amino acid residues in the enzyme's binding pocket. rsc.org

The synthesis of these analogues can be achieved through various established synthetic routes. A common approach involves the construction of the pyrrole (B145914) ring, followed by the introduction of the carboxamide and N-cyanomethyl groups. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for creating substituted pyrroles. mdpi.com Another synthetic strategy involves the Hantzsch pyrrole synthesis, which can be adapted for continuous flow processes, allowing for the efficient production of pyrrole-3-carboxylic acids that can then be converted to the desired carboxamides. syrris.com

For the introduction of the N-cyanomethyl group, N-alkylation of a pre-formed pyrrole-3-carboxamide with an appropriate cyanomethylating agent, such as bromoacetonitrile, is a common method. nih.gov The synthesis of a library of analogues typically involves the variation of substituents on the pyrrole ring and modifications of the carboxamide and N-cyanomethyl moieties to systematically probe the SAR.

Influence of Substituent Variations on the Pyrrole Ring System on Molecular Interactions

The substitution pattern on the pyrrole ring of this compound derivatives plays a crucial role in determining their biological activity. The electronic and steric properties of these substituents can significantly influence the molecule's ability to bind to its target.

In the context of EZH2 inhibitors, the addition of a pyridone fragment to the pyrrole-3-carboxamide scaffold was found to be critical for potent inhibition. rsc.org The SAR studies of these compounds revealed that even minor changes to the substituents on the pyrrole and the appended aromatic systems could lead to significant changes in inhibitory activity.

Table 1: Illustrative SAR of Pyrrole Ring Substitutions on Biological Activity

| Compound ID | R1-substituent (at position 2) | R2-substituent (at position 4) | R3-substituent (at position 5) | Biological Activity (IC50, nM) |

| A-1 | -H | -H | -Phenyl | 250 |

| A-2 | -Methyl | -H | -Phenyl | 180 |

| A-3 | -H | -Chloro | -Phenyl | 95 |

| A-4 | -Methyl | -Chloro | -Phenyl | 50 |

Note: The data in this table is illustrative and compiled from general findings in the literature on pyrrole-carboxamide derivatives to demonstrate SAR principles. It does not represent a single, specific study on this compound.

Effect of Modifications to the Carboxamide Linker on Ligand-Target Engagement

The carboxamide linker in this compound is a key structural element that often participates in hydrogen bonding interactions with the biological target. Modifications to this linker, such as altering its rigidity or the nature of the amide substituents, can have a profound impact on binding affinity.

In the development of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors, SAR studies highlighted the importance of the carboxamide group as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) for potent enzyme inhibition. nih.gov The orientation and electronic properties of the carboxamide are critical for establishing these key interactions.

Furthermore, replacing the carboxamide with a bioisosteric group, such as a carboximidamide, has been explored in the design of DPP-4 inhibitors. nih.gov This modification can alter the basicity and hydrogen bonding capacity of the linker, leading to improved potency and selectivity.

Development of Predictive Models for Structure-Interaction Relationships

To rationalize the SAR data and to guide the design of new, more potent analogues of this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed.

3D-QSAR studies, which correlate the biological activity of a series of compounds with their 3D structural properties, can provide valuable insights into the steric and electronic requirements for optimal activity. nih.govresearchgate.net These models can generate contour maps that visualize regions where bulky or electron-donating/withdrawing groups are favored or disfavored, thus guiding the placement of substituents on the pyrrole-3-carboxamide scaffold.

Molecular docking simulations are used to predict the binding mode of these derivatives within the active site of their biological target. uran.ua By visualizing the interactions between the ligand and the receptor, researchers can understand the structural basis for the observed SAR. For example, docking studies can reveal key hydrogen bonds formed by the carboxamide linker or hydrophobic interactions involving substituents on the pyrrole ring. These predictive models are powerful tools in the iterative process of drug design and optimization. nih.gov

Chemical Transformations and Derivatization Strategies for N Cyanomethyl 1h Pyrrole 3 Carboxamide

Functional Group Interconversions on the Pyrrole (B145914) Nucleus

The 1H-pyrrole-3-carboxamide core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. researchgate.net Due to the electronic nature of the pyrrole ring, these reactions proceed more readily than with benzene, often requiring milder conditions to prevent polymerization, a common side reaction in the presence of strong acids. uobaghdad.edu.iqpearson.com

The regioselectivity of electrophilic substitution on the pyrrole ring is a critical consideration. Attack generally occurs at the C-2 or C-5 position, as the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate formed from attack at the C-3 or C-4 position, which is stabilized by only two resonance structures. pearson.comonlineorganicchemistrytutor.comslideshare.net Given that the C-3 position in N-(cyanomethyl)-1H-pyrrole-3-carboxamide is already occupied, electrophilic attack is directed primarily to the C-2 and C-5 positions. The electron-withdrawing nature of the 3-carboxamide group modulates the reactivity of the ring, but substitution remains feasible.

Common functional group interconversions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using mild halogenating agents. For instance, pyrrole undergoes rapid halogenation, and reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base are typically employed to control the reaction. slideshare.net

Nitration: Nitration of the sensitive pyrrole ring requires non-acidic nitrating agents to avoid acid-induced polymerization. uobaghdad.edu.iq A common reagent for this transformation is acetyl nitrate (CH₃COONO₂), which allows for the introduction of a nitro group, a versatile handle for further functionalization, such as reduction to an amino group.

Acylation: Friedel-Crafts acylation can be performed under mild conditions, for example, using acetic anhydride with a mild Lewis acid catalyst like SnCl₄. pearson.com This introduces an acyl group onto the pyrrole nucleus, typically at the C-2 or C-5 position.

| Transformation | Typical Reagents | Position of Substitution | Product Functional Group |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C-2, C-5 | -Br, -Cl |

| Nitration | Acetyl nitrate (CH₃COONO₂) | C-2, C-5 | -NO₂ |

| Acylation | Acetic anhydride / SnCl₄ | C-2, C-5 | -COCH₃ |

Amide Bond Modifications and Reactions at the Carboxamide Functionality

The carboxamide linkage in this compound is a robust functional group that can undergo several key transformations, primarily hydrolysis and reduction. These reactions cleave or modify the amide bond, providing access to different classes of compounds.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. savemyexams.comlibretexts.orglibretexts.org

Acidic Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) results in the formation of 1H-pyrrole-3-carboxylic acid and aminoacetonitrile (as its ammonium salt). masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com

Basic Hydrolysis: Refluxing with an aqueous base (e.g., NaOH, KOH) also yields the corresponding carboxylate salt (sodium 1H-pyrrole-3-carboxylate) and aminoacetonitrile. libretexts.org This process is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.org

Amide Reduction: The reduction of the amide functionality provides a direct route to amines. This transformation is typically accomplished using a powerful reducing agent.

Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of amides. savemyexams.comchemistrysteps.com It reduces the carbonyl group of the carboxamide completely to a methylene group (-CH₂-), converting this compound into N-((1H-pyrrol-3-yl)methyl)ethan-1-amine. libretexts.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.com

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, heat | 1H-Pyrrole-3-carboxylic acid + Aminoacetonitrile salt |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | 1H-Pyrrole-3-carboxylate salt + Aminoacetonitrile |

| Reduction | 1) LiAlH₄ in THF/ether; 2) H₂O workup | N-((1H-pyrrol-3-yl)methyl)ethan-1-amine |

Reactivity and Derivatization of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a highly versatile functional moiety that offers multiple pathways for derivatization. Its reactivity stems from both the nitrile functional group and the activated α-carbon protons.

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid. Mildly basic conditions with hydrogen peroxide can selectively yield the corresponding acetamide derivative. libretexts.org More vigorous acidic or basic hydrolysis will convert the nitrile all the way to a carboxylic acid, yielding (1H-pyrrole-3-carboxamido)acetic acid. encyclopedia.pub

Reduction of the Nitrile: The cyano group is readily reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. youtube.comsparkl.me This reaction converts the cyanomethyl group into a 2-aminoethyl group, providing a valuable synthetic handle for further elaboration.

Reactions at the α-Carbon: The protons on the carbon adjacent to the cyano group are acidic due to the electron-withdrawing nature of the nitrile. This allows for deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a stabilized carbanion. This nucleophilic species can then be used in various C-C bond-forming reactions, such as alkylation with alkyl halides or condensation with carbonyl compounds. nih.govorganic-chemistry.org

Radical Reactions: The cyanomethyl group can participate in radical-initiated reactions. For instance, a cyanomethyl radical can be generated from acetonitrile and added to alkenes in photocatalytic processes, a strategy that can be adapted for the functionalization of the cyanomethyl group on the pyrrole scaffold. beilstein-journals.orgnih.gov

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Nitrile Hydrolysis (Partial) | H₂O₂, mild base | -CH₂CONH₂ (Acetamide) |

| Nitrile Hydrolysis (Complete) | H₃O⁺ or OH⁻, heat | -CH₂COOH (Carboxylic acid) |

| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | -CH₂CH₂NH₂ (Aminoethyl) |

| α-Alkylation | 1) Base (e.g., LDA); 2) Alkyl halide (R-X) | -CH(R)CN |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrrole-3-carboxamide Moiety

The this compound scaffold serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrrolopyrimidines, for example, are a class of fused heterocycles that can be accessed from pyrrole precursors. scielo.org.mxnih.gov

A common strategy involves the functionalization of the pyrrole ring, followed by an intramolecular or intermolecular cyclization reaction. For instance, introducing an amino group at the C-4 position of the pyrrole ring would create a key intermediate. This amino group, being ortho to the carboxamide, can undergo condensation with various reagents to form a new ring.

A plausible route to a pyrrolo[3,2-d]pyrimidine system could involve the following conceptual steps:

Functionalization: Introduction of a reactive group, such as a nitro group, at the C-4 position of the pyrrole ring, followed by its reduction to an amine.

Cyclization: The resulting 4-amino-1H-pyrrole-3-carboxamide derivative can then be cyclized. For example, a one-pot, three-component reaction with an arylglyoxal and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB), can lead to the formation of a polyfunctionalized pyrrolo[2,3-d]pyrimidine. scielo.org.mx Alternatively, reaction with a 1,3-dicarbonyl compound could yield a fused pyrimidine ring.

The design of such syntheses allows for the creation of diverse libraries of fused heterocycles by varying the cyclization partners. nih.gov

| Pyrrole Precursor | Reaction Partner(s) | Fused Heterocyclic System | Key Reaction Type |

|---|---|---|---|

| 4-Amino-1H-pyrrole-3-carboxamide | Barbituric acid, Arylglyoxal | Pyrrolo[2,3-d]pyrimidine | Condensation/Cyclization |

| 3-Carboxamide with C-2 Acyl group | Hydrazine (H₂NNH₂) | Pyrrolo[3,2-c]pyrazole | Condensation |

| Pyrrole-3-carboxamide | α,β-Unsaturated ketone | Pyrrolo[3,2-b]pyridine | Michael Addition/Cyclization |

Design and Synthesis of Hybrid Molecules Based on the this compound Scaffold

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce compounds with enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold is an attractive core for developing such hybrids due to its inherent biological relevance and multiple points for chemical modification. nih.govresearchgate.net

Several strategies can be employed to synthesize hybrid molecules from this scaffold:

Linkage via the Pyrrole Nitrogen: The N-H of the pyrrole ring can be deprotonated with a base and subsequently alkylated or acylated with another bioactive molecule containing a suitable leaving group. uobaghdad.edu.iq

Linkage via the Amide Nitrogen: Similar to the pyrrole nitrogen, the N-H of the secondary amide can be functionalized, although this is generally less reactive.

Linkage via the Pyrrole Ring: The pyrrole ring can be functionalized (e.g., via halogenation or acylation as described in section 6.1), and this new functional group can serve as a handle to attach another molecule.

Linkage via the Cyanomethyl Group: The cyanomethyl group can be chemically transformed, for example, by reduction to an aminoethyl group. This primary amine can then be coupled with a carboxylic acid-containing drug or pharmacophore to form a new, stable amide bond. encyclopedia.pubsparkl.me

The pyrrole-carboxamide motif itself is a key structural component in many natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects. nih.govrsc.org By strategically combining this scaffold with other known bioactive fragments, novel hybrid compounds with potentially synergistic or enhanced therapeutic properties can be developed. researchgate.net

| Attachment Point on Scaffold | Modification Strategy | Linkage Type | Example Bioactive Moiety |

|---|---|---|---|

| Pyrrole N-H | N-Alkylation | C-N Bond | Aromatic heterocycle (e.g., quinoline) |

| Pyrrole C-5 Position | Suzuki or Sonogashira coupling (after halogenation) | C-C Bond | Substituted phenyl or alkynyl group |

| Cyanomethyl Group (after reduction) | Amide coupling | Amide Bond (-CONH-) | Bioactive carboxylic acid (e.g., an NSAID) |

| Carboxamide (after hydrolysis) | Amide coupling | Amide Bond (-CONH-) | Bioactive amine |

Emerging Frontiers and Future Perspectives in N Cyanomethyl 1h Pyrrole 3 Carboxamide Research

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the de novo design of drug candidates. nih.govfrontiersin.orgcecam.org For the N-(cyanomethyl)-1H-pyrrole-3-carboxamide scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and identify novel derivatives with optimized pharmacological profiles. nih.gov

Generative AI models, particularly those employing recurrent neural networks (RNNs) and long short-term memory (LSTM) units, are being trained on large databases of known bioactive molecules to learn the underlying principles of chemical structure and activity. nih.gov This allows for the generation of novel molecular structures centered around a privileged scaffold, such as the pyrrole (B145914) ring. nih.gov By providing the this compound core as a starting point, these models can propose a multitude of substitutions at various positions, leading to the creation of extensive virtual libraries. nih.gov

Furthermore, ML algorithms can be trained to predict the biological activity and physicochemical properties of these newly designed molecules, a process that significantly accelerates the hit-to-lead optimization phase. arxiv.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov The application of these in silico methods is moving drug discovery towards a more automated and efficient future. nih.gov

Table 1: Application of AI/ML in Scaffold Design

| AI/ML Technique | Application in this compound Research | Potential Outcome |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Generation of novel analogues with the core pyrrole scaffold. nih.gov | Discovery of novel chemical entities with diverse substitution patterns. |

| Long Short-Term Memory (LSTM) | De novo design of target-specific compound libraries. nih.gov | Identification of potent and selective modulators of specific biological targets. |

| Supervised Learning Models | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of candidates with unfavorable pharmacokinetic profiles. |

Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective synthetic methodologies is paramount to the exploration of this compound and its analogues. Recent advancements in catalysis are providing greener and more effective routes to construct the pyrrole core, a key structural motif in numerous biologically active compounds. biolmolchem.comnih.govrsc.org

The Paal-Knorr synthesis, a classic method for pyrrole formation, has seen significant innovation through the application of novel catalytic systems. nih.govrgmcet.edu.innih.gov Both Brønsted and Lewis acids have been explored to promote the condensation reaction under milder conditions. rgmcet.edu.in Of particular interest is the use of reusable heterogeneous catalysts, which align with the principles of green chemistry by simplifying product purification and minimizing waste. rgmcet.edu.intandfonline.com

Organocatalysis has also emerged as a powerful tool in pyrrole synthesis, offering a metal-free alternative. nih.govnih.gov For instance, naturally occurring carboxylic acids like salicylic acid have been shown to be effective catalysts in Paal-Knorr reactions, especially under microwave irradiation. researchgate.net Furthermore, iodine has been identified as an efficient catalyst for the synthesis of pyrrole-substituted compounds at room temperature. nih.gov These novel catalytic approaches not only improve the efficiency of the synthesis of the this compound backbone but also allow for a broader range of functional group tolerance, which is crucial for generating diverse libraries of analogues. nih.gov

Table 2: Comparison of Catalytic Systems for Pyrrole Synthesis

| Catalyst Type | Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Heterogeneous Acid | Polystyrenesulfonate nih.gov | Aqueous solution, room temperature | Environmentally benign, easy separation. |

| Solid Acid | Silica sulfuric acid rgmcet.edu.in | Solvent-free, room temperature | High yield, short reaction time, reusability. |

| Organocatalyst | Salicylic acid researchgate.net | Microwave irradiation, solvent-free | Metal-free, rapid synthesis. |

| Metal Catalyst | Iodine (5 mol%) nih.gov | Room temperature | Mild conditions, high efficiency. |

Exploration of Underexplored Chemical Space and Analogues

The this compound scaffold represents a starting point for the exploration of a vast and largely untapped chemical space. nih.govresearchgate.net The synthesis and biological evaluation of novel analogues are crucial for understanding the structure-activity relationships (SAR) and identifying compounds with improved therapeutic potential. rsc.org

Systematic modifications to the core structure can be undertaken to probe the effects of different substituents on biological activity. For instance, the aryl group at a given position can be varied to include a range of electron-donating and electron-withdrawing groups. nih.gov Similarly, the carboxamide moiety can be functionalized with diverse amines to explore interactions with different biological targets. rsc.org The nitrile group also offers a handle for further chemical transformations.

The goal of this exploration is to generate libraries of compounds that cover a wide range of chemical properties. nih.gov This approach increases the likelihood of discovering analogues with novel biological activities or improved properties over the parent compound. The synthesis of trifluoromethylated pyrroles and pyrroles fused with other heterocyclic rings are examples of how the chemical space around this scaffold can be expanded. scirp.org

Advanced Computational Methodologies for Comprehensive Molecular Profiling

In parallel with synthetic efforts, advanced computational methodologies are being employed for the comprehensive molecular profiling of this compound and its derivatives. These in silico techniques provide valuable insights into the molecular properties and potential biological activities of these compounds, guiding further experimental work. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and geometry of molecules. nih.govresearchgate.net DFT calculations can be used to predict various properties, such as molecular orbital energies, charge distributions, and vibrational frequencies, which are crucial for understanding the reactivity and spectroscopic characteristics of pyrrole derivatives. researchgate.netacs.org

Molecular docking is another indispensable tool that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov For this compound analogues, docking studies can identify potential biological targets and elucidate the key interactions that govern binding affinity. nih.govvlifesciences.com Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activities, providing a predictive framework for the design of more potent molecules. nih.govresearchgate.net These computational approaches, when used in synergy, offer a detailed molecular-level understanding that is critical for the rational design of new therapeutic agents based on the this compound scaffold. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylic acid |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyanomethyl)-1H-pyrrole-3-carboxamide, and how are intermediates purified?

- Methodology : Synthesis typically involves coupling a pyrrole-3-carboxylic acid derivative with cyanomethylamine. For example, carboxamides are synthesized by reacting acid chlorides (generated via SOCl₂ treatment) with amines under basic conditions (e.g., Et₃N) at 0°C for 4 hours. Purification is achieved using flash chromatography (e.g., petroleum ether/EtOAC 8:2) .

- Key Data : Yields range from 47% to 70%, with characterization via melting point, IR (C=O at ~1637 cm⁻¹, NH at ~3354 cm⁻¹), and NMR (¹H and ¹³C) .

Q. How is N-(cyanomethyl)-1H-pyrrole-3-carboxamide characterized post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Assignments focus on pyrrole ring protons (δ ~6.3–7.3 ppm) and carboxamide NH signals (δ ~7.2 ppm, exchangeable with D₂O) .

- Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular formula (e.g., ESI-MS for C₉H₁₀N₃O) .

- IR Spectroscopy : Validates carboxamide C=O and NH stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-(cyanomethyl)-1H-pyrrole-3-carboxamide derivatives?

- Critical Parameters :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during amine coupling .

- Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate carboxamide formation in sterically hindered systems .

- Case Study : Adjusting the solvent ratio in chromatography (e.g., EtOAc from 20% to 30%) improved purity from 85% to 98% in analogous compounds .

Q. How can contradictions in spectral data (e.g., unexpected NH signals) be resolved?

- Approach :

- Variable-Temperature NMR : Detect tautomeric forms (e.g., enol-keto tautomerism in pyrrole derivatives) .

- D₂O Exchange : Confirm NH protons by signal disappearance after deuterium treatment .

- HSQC/HMBC : Correlate ambiguous protons/carbons in complex derivatives .

Q. How to design N-(cyanomethyl)-1H-pyrrole-3-carboxamide analogs for enhanced biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Substitution at Pyrrole C-5 : Electron-withdrawing groups (e.g., Cl, CF₃) improve receptor binding in CB2 antagonists .

- Cyanomethyl Modification : Replacing with bulkier amines (e.g., adamantyl) alters pharmacokinetics .

- Biological Testing : Prioritize analogs for antimicrobial assays (MIC against S. aureus) or kinase inhibition studies .

Q. What advanced analytical methods are used to study target interactions of N-(cyanomethyl)-1H-pyrrole-3-carboxamide?

- Techniques :

- Molecular Docking : Predict binding modes with targets like CB2 receptors (AutoDock/Vina) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) .

- NMR Titration : Map hydrogen-bonding interactions (e.g., with FLT3 kinase) .

Q. How to overcome challenges in multi-step syntheses of N-(cyanomethyl)-1H-pyrrole-3-carboxamide derivatives?

- Solutions :

- Intermediate Stabilization : Protect reactive groups (e.g., Boc for amines) during heterocycle formation .

- Flow Chemistry : Continuous synthesis reduces degradation in air-sensitive steps .

- Automated Purification : Use HPLC-MS for rapid isolation of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.